molecular formula C12H18N2O4S B1666332 Hydroxymethyltolbutamide CAS No. 5719-85-7

Hydroxymethyltolbutamide

Cat. No. B1666332
CAS RN: 5719-85-7
M. Wt: 286.35 g/mol
InChI Key: SJRHYONYKZIRPM-UHFFFAOYSA-N
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Description

Hydroxymethyltolbutamide, also known as 4-Hydroxytolbutamide, is a urea derivative. It consists of 1-butylurea having a 4-hydroxymethylbenzenesulfonyl group attached at the 3-position . It has a role as a metabolite and is a member of sulfonamides, ureas, and benzyl alcohols .


Synthesis Analysis

Hydroxymethyltolbutamide is a metabolite of tolbutamide, an oral antidiabetic drug . The metabolic pathway of tolbutamide involves methyl-hydroxylation and subsequent oxidation to produce carboxylic acid . This process is the major metabolic pathway of tolbutamide in chimeric TK-NOG mice transplanted with human hepatocytes .


Molecular Structure Analysis

The molecular formula of Hydroxymethyltolbutamide is C12H18N2O4S . The IUPAC name is 1-butyl-3-[4-(hydroxymethyl)phenyl]sulfonylurea . The InChI is InChI=1S/C12H18N2O4S/c1-2-3-8-13-12(16)14-19(17,18)11-6-4-10(9-15)5-7-11/h4-7,15H,2-3,8-9H2,1H3,(H2,13,14,16) .


Physical And Chemical Properties Analysis

The molecular weight of Hydroxymethyltolbutamide is 286.35 g/mol . Unfortunately, the search results do not provide further details about its physical and chemical properties.

Scientific Research Applications

Metabolite of Tolbutamide

4-Hydroxytolbutamide is a metabolite of the potassium channel antagonist tolbutamide . It is formed from tolbutamide by the cytochrome P450 (CYP) isoform CYP2C9 in human liver microsomes and COS-7 cell lysates expressing the human enzyme .

Marker of CYP2C9 Activity

4-Hydroxytolbutamide has been used as a marker of CYP2C9 activity in rat hepatocytes . This can be useful in studies investigating the function and activity of this particular enzyme.

Fungal Biotransformation

4-Hydroxytolbutamide has been used as a standard to assay the fungal biotransformation of tolbutamide to 4′-hydroxytolbutamide . This can be useful in studies investigating the metabolic capabilities of various fungi.

Drug Metabolism Studies

The production of 4′-hydroxytolbutamide through fungal biotransformation of tolbutamide can be used for drug metabolism studies . This can provide valuable insights into how drugs are metabolized in the body, which can inform the development of new drugs and treatments.

Biochemical Research

4-Hydroxytolbutamide is used in biochemical research, particularly in the area of endocrinology and metabolism . It can be used in studies investigating metabolic diseases such as diabetes .

Cytochrome P450 Research

Given its formation by the cytochrome P450 (CYP) isoform CYP2C9, 4-Hydroxytolbutamide can be used in research related to the Cytochrome P450 family of enzymes . These enzymes play a crucial role in the metabolism of many drugs and other substances in the body.

Mechanism of Action

Target of Action

4-Hydroxytolbutamide, also known as Hydroxymethyltolbutamide, is a metabolite of Tolbutamide . Tolbutamide belongs to the sulfonylurea class of insulin secretagogues, which act by stimulating β cells of the pancreas to release insulin . Therefore, the primary target of 4-Hydroxytolbutamide is likely the pancreatic β cells.

Mode of Action

The mode of action of 4-Hydroxytolbutamide is similar to that of its parent compound, Tolbutamide. It stimulates the acute release of insulin from functioning beta cells of pancreatic islet tissue . This process involves a sulfonylurea receptor (receptor 1) on the beta cell . Sulfonylureas like Tolbutamide increase both basal insulin secretion and meal-stimulated insulin release .

Biochemical Pathways

The biochemical pathways affected by 4-Hydroxytolbutamide are those involved in glucose metabolism. By stimulating the release of insulin, 4-Hydroxytolbutamide increases peripheral glucose utilization, decreases hepatic gluconeogenesis, and may increase the number and sensitivity of insulin receptors .

Pharmacokinetics

Tolbutamide, the parent compound, is known to be metabolized in the liver . Tolbutamide and its metabolites are excreted in urine (75-85%) and feces . It’s reasonable to assume that 4-Hydroxytolbutamide follows a similar ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Result of Action

The result of the action of 4-Hydroxytolbutamide is a decrease in blood glucose levels. This is achieved through the increased secretion of insulin, which promotes the uptake and utilization of glucose in peripheral tissues, and the suppression of glucose production in the liver .

Action Environment

The efficacy and stability of 4-Hydroxytolbutamide, like other sulfonylureas, can be influenced by various environmental factors. For instance, the risk of hypoglycemia, a potential side effect, is increased in elderly, debilitated, and malnourished individuals . Additionally, consistent food intake is required to decrease this risk .

properties

IUPAC Name

1-butyl-3-[4-(hydroxymethyl)phenyl]sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-2-3-8-13-12(16)14-19(17,18)11-6-4-10(9-15)5-7-11/h4-7,15H,2-3,8-9H2,1H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRHYONYKZIRPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205824
Record name Hydroxymethyltolbutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxy tolbutamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006408
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Hydroxytolbutamide

CAS RN

5719-85-7, 1185112-19-9
Record name Hydroxytolbutamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5719-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxymethyltolbutamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005719857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxymethyltolbutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYMETHYLTOLBUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52K8J94779
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Hydroxy tolbutamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006408
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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